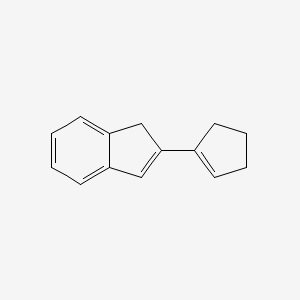
2-(Cyclopent-1-en-1-yl)-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopent-1-en-1-yl)-1H-indene is an organic compound that features a cyclopentene ring fused to an indene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopent-1-en-1-yl)-1H-indene can be achieved through several methods. One common approach involves the intramolecular cyclization of N-[2-(cyclopent-1-en-1-yl)phenyl]benzamide using deuterium chloride . This reaction typically requires specific conditions such as the presence of DCl and controlled temperatures to ensure the successful formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar cyclization techniques. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclopent-1-en-1-yl)-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentenone derivatives, while reduction can produce cyclopentane derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Cyclopent-1-en-1-yl)-1H-indene has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a model compound for studying the behavior of fused ring systems in biological environments.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: The compound’s unique structure makes it valuable in the development of new materials and polymers.
Wirkmechanismus
The mechanism of action of 2-(Cyclopent-1-en-1-yl)-1H-indene involves its interaction with various molecular targets. The compound’s structure allows it to participate in cyclization reactions, forming stable intermediates that can further react to produce desired products. The pathways involved in these reactions often include the formation of carbenium ions and subsequent nucleophilic attacks.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Cyclobut-1-en-1-yl)-1H-indoles: These compounds share a similar fused ring structure but differ in the size of the cycloalkene ring.
2-Phenylarylspiro[3,1-benzoxazine-4,1’-cyclopentane]: This compound also features a cyclopentene ring but has a different overall structure and reactivity.
Uniqueness
2-(Cyclopent-1-en-1-yl)-1H-indene is unique due to its specific ring fusion, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
819871-47-1 |
|---|---|
Molekularformel |
C14H14 |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
2-(cyclopenten-1-yl)-1H-indene |
InChI |
InChI=1S/C14H14/c1-2-6-11(5-1)14-9-12-7-3-4-8-13(12)10-14/h3-5,7-9H,1-2,6,10H2 |
InChI-Schlüssel |
SRGFKFFDMPUHDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=C(C1)C2=CC3=CC=CC=C3C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-2-[2-(piperidin-1-yl)ethoxy]-4-propoxybenzaldehyde](/img/structure/B12533637.png)
![2-(4-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B12533641.png)
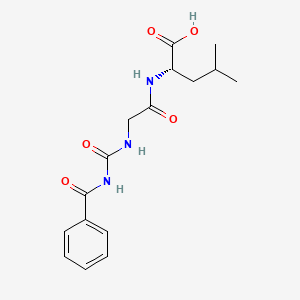

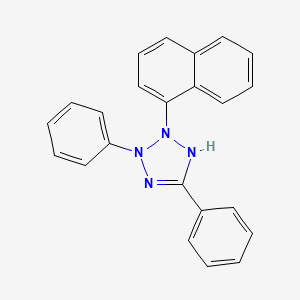
![1-[2-(Cyclohex-1-en-1-yl)ethyl]-1H-indole-2-carbaldehyde](/img/structure/B12533667.png)
![Urea, [(dibutylamino)[(4-methylphenyl)amino]methylene]phenyl-](/img/structure/B12533671.png)
![4-[4-(4-hydroxyphenyl)phenyl]-2-propan-2-ylphenol](/img/structure/B12533677.png)


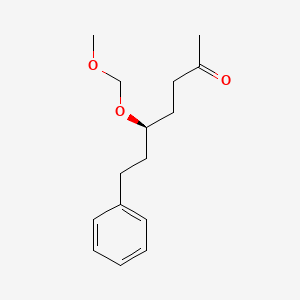
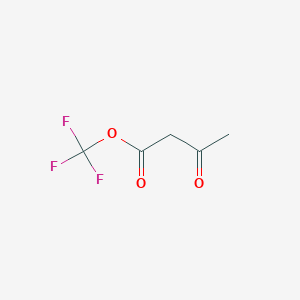
![4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]-, ethyl ester](/img/structure/B12533709.png)
